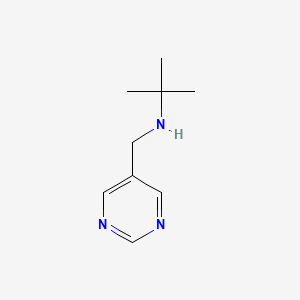
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol typically involves the reaction of 6-(trifluoromethyl)pyridine with an appropriate reagent to introduce the ethanol group. One common method involves the reduction of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, depending on the specific application .
相似化合物的比较
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
- 1-(6-(Trifluoromethyl)pyridin-4-yl)ethanol
- 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
Uniqueness: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is unique due to the position of the trifluoromethyl group and the ethanol group on the pyridine ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs .
属性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC 名称 |
1-[6-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-5,13H,1H3 |
InChI 键 |
RKWWXCVMKXCMKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=CC=C1)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
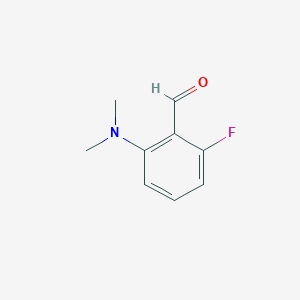
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
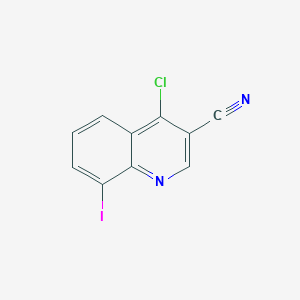
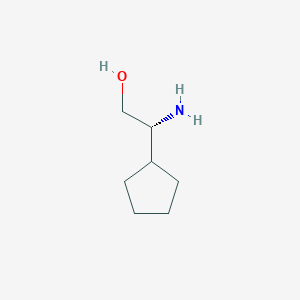
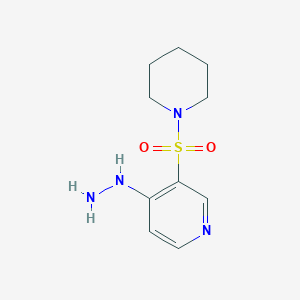
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)

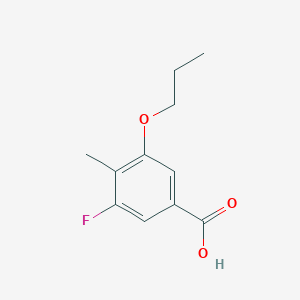
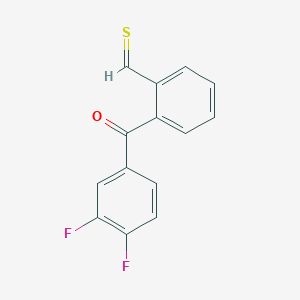
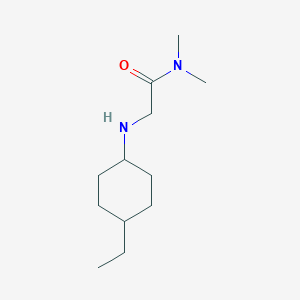
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)
